molecular formula C108H206N52O24 B10790041 H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-xiIle-DL-Leu-DL-xiThr-DL-Arg-DL-xiIle-DL-xiThr-DL-Leu-DL-Glu-OH

H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-xiIle-DL-Leu-DL-xiThr-DL-Arg-DL-xiIle-DL-xiThr-DL-Leu-DL-Glu-OH

Cat. No.: B10790041
M. Wt: 2617.1 g/mol
InChI Key: IEWOQULQWITCAT-UHFFFAOYSA-N
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Description

This synthetic peptide features a repetitive sequence of DL-arginine (DL-Arg) residues followed by a C-terminal segment containing DL-isomers of proline (Pro), isoleucine (xiIle), leucine (Leu), threonine (xiThr), and glutamic acid (Glu). Its molecular weight exceeds 2,000 Da, and its structure is defined by alternating D- and L-configured amino acids, which confer unique conformational flexibility and resistance to enzymatic degradation compared to homochiral peptides .

Properties

Molecular Formula

C108H206N52O24

Molecular Weight

2617.1 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142)

InChI Key

IEWOQULQWITCAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Comparison with Similar Compounds

Sequence Length and Composition

The compound’s repetitive Arg sequence distinguishes it from shorter peptides like H-DL-Arg-Lys-Leu-NH2 () and H-Tyr-Pro-Phe-NH2 (), which lack poly-Arg motifs. Compared to H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH (), this peptide replaces tryptophan (Trp) and alanine (Ala) with Arg, enhancing cationic charge density.

Isomer Configuration

Unlike peptides with pure L- or D-forms (e.g., H-Lys-Pro-Gly-NH2 in ), the DL-isomers in this compound create a racemic mixture, altering its tertiary structure and binding kinetics. This contrasts with H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH (), which shares DL-xiIle but lacks Arg repetition .

Table 1: Structural Comparison

Compound Name Key Features Reference
Target Compound 10× DL-Arg repeats; C-terminal Glu; DL-xiIle/xiThr -
H-DL-Arg-Lys-Leu-NH2 Short sequence (3 residues); Lys incorporation
H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-OH Trp/Ala residues; multiple Glu; no Arg repeats
H-Lys-Ala-Gly-Leu-OH Lys-rich; simple structure (4 residues)

Receptor Binding and Selectivity

The poly-Arg motif may enhance binding to heparin sulfate proteoglycans (HSPGs) or Toll-like receptors (TLRs), similar to H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH ().

Enzymatic Stability

DL-isomers confer resistance to proteases, as seen in H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 ().

Table 2: Functional Comparison

Property Target Compound H-DL-Arg-DL-Tyr-DL-Leu-DL-Pro-DL-xiThr-OH () H-Lys-Thr-Glu-Ile-OH ()
Charge (pH 7.4) +9 (poly-Arg) +2 Neutral
Protease Resistance High (DL-isomers) Moderate Low
Solubility pH-dependent (Glu terminus) Water-soluble Water-soluble
Key Applications Nucleic acid delivery, signaling Enzyme inhibition studies Neurotransmitter synthesis

Functional Implications

However, its lack of aromatic residues (e.g., Trp, Tyr) may reduce fluorescence-based tracking utility compared to H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 () .

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